Goodyeroside

Description

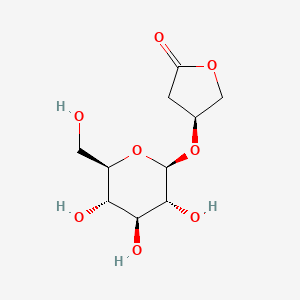

Structure

3D Structure

Properties

Molecular Formula |

C10H16O8 |

|---|---|

Molecular Weight |

264.23 g/mol |

IUPAC Name |

(4S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one |

InChI |

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5+,7+,8-,9+,10+/m0/s1 |

InChI Key |

MQEPWBMWFIVRPS-MBOSOLAWSA-N |

Isomeric SMILES |

C1[C@@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O |

Synonyms |

goodyeroside A |

Origin of Product |

United States |

Occurrence and Botanical Sources of Goodyeroside

Isolation from Goodyera Species (Orchidaceae)

The compound derives its name from the genus Goodyera, a group of terrestrial orchids commonly known as rattlesnake plantains. Research has confirmed the presence of Goodyeroside A, an epimer of kinsenoside (B1673651), in at least three species within this genus. mdpi.com While the specific species were not always named in broader studies, phytochemical investigations have pointed to the genus as a key source of this compound. nih.govmdpi.comjst.go.jpnih.gov

The isolation of Goodyeroside from Goodyera species typically involves extraction from the whole plant, followed by various chromatographic techniques to purify the compound.

Table 1: Documented Occurrence of Goodyeroside in Goodyera Species

| Species | Family | Plant Part | Key Findings |

| Goodyera species (three distinct species) | Orchidaceae | Whole plant | Isolation of Goodyeroside A confirmed. mdpi.com |

| Goodyera schlechtendaliana | Orchidaceae | Whole plant | A source of various flavonoids; often studied alongside other bioactive compounds. ntu.edu.twresearchgate.netjardinbotaniquedeguyane.com |

| Goodyera velutina | Orchidaceae | Not specified | Studied in the context of natural hybridization with G. schlechtendaliana. ntu.edu.tworchidspecies.com |

Occurrence in Crocus sativus (Iridaceae)

Goodyeroside A was first isolated from the sprouts of Crocus sativus, the plant species from which saffron is derived. mdpi.com Further research has confirmed its presence in the petals of the saffron flower, which are often considered a byproduct of saffron production. researchgate.netresearcher.lifenih.govmdpi.com The identification of Goodyeroside in this economically important species has opened avenues for further phytochemical exploration of saffron and its various parts.

Distribution within Related Genera and Chemotaxonomic Markers

The distribution of Goodyeroside and similar butanolide glycosides may hold clues for chemotaxonomy, the classification of plants based on their chemical constituents.

Within the Orchidaceae family, the subtribe Goodyerinae, which includes the genus Goodyera, is known for its taxonomic complexity. nih.gov While comprehensive chemotaxonomic studies focusing specifically on butanolide glycosides across the entire subtribe are limited, the presence of Goodyeroside in multiple Goodyera species suggests it could be a characteristic compound for this genus or a specific section within it. The related genus Anoectochilus is known to produce kinsenoside, the epimer of Goodyeroside, indicating a close biosynthetic relationship and potential chemotaxonomic link. mdpi.comnih.gov

In the Iridaceae family, the genus Crocus is a rich source of various secondary metabolites, including flavonoids and carotenoids. techscience.comresearchgate.net The occurrence of Goodyeroside in Crocus sativus is noteworthy. However, extensive studies on the distribution of butanolide glycosides across other genera within the Iridaceae are not yet available, making it difficult to ascertain its broader chemotaxonomic significance within this family at present. Further phytochemical investigations into related genera of both Orchidaceae and Iridaceae are needed to fully understand the distribution and potential taxonomic value of Goodyeroside.

Extraction and Isolation Methodologies for Goodyeroside

Overview of Conventional Extraction Techniques

Conventional extraction methods, primarily those utilizing solvents, have been foundational in the isolation of Goodyeroside and its related compounds. ijbsac.orgscielo.br These techniques operate on the principle of "like dissolves like," where the polarity of the solvent is matched to the polarity of the target compound to facilitate its dissolution from the plant material. ijbsac.org Common conventional methods include maceration, percolation, and Soxhlet extraction, which, despite being time and solvent-intensive, are widely used in laboratory settings. ijbsac.orgresearchgate.net

Solvent-based extraction is a cornerstone for obtaining Goodyeroside. Research has demonstrated the use of alcoholic solvents for this purpose. researchgate.net In one study, an alcoholic extraction of tepals from Crocus sativus was analyzed, confirming the presence of Goodyeroside, identified as 3-(S)-3-β-d-glucopyranosyloxybutanolide. nih.gov Another common approach involves using aqueous alcohol solutions. For instance, powdered plant material from Croton species has been extracted using 20% aqueous methanol (B129727) at room temperature for 24 hours to obtain crude extracts. mdpi.com

The choice of solvent significantly impacts extraction efficiency. For kinsenoside (B1673651), the epimer of Goodyeroside, studies have shown that extraction with water can be nearly twice as efficient as extraction with ethanol. researchgate.net The selection process often involves testing various solvents and their mixtures to identify the most effective medium for drawing out the target compound from the plant matrix. nih.gov

Optimizing extraction parameters is crucial for maximizing the yield of bioactive compounds while minimizing degradation and resource consumption. mdpi.commdpi.com Key variables include the type of solvent, temperature, extraction time, and the solid-to-solvent ratio. mdpi.comsemanticscholar.org For example, in the extraction of kinsenoside, it was found that freeze-drying the plant material resulted in a 38.47% higher extraction efficiency compared to hot-air drying. researchgate.net

Response Surface Methodology (RSM) is a statistical approach frequently used to optimize these parameters. researchgate.net In a study focused on kinsenoside, single-factor experiments were first conducted to determine the ideal ranges for methanol concentration (0–100%), liquid-solid ratio (5:1–30:1 mL/g), ultrasonic temperature (10–60 °C), and duration (10–50 min). researchgate.net Subsequent optimization using a Box-Behnken design identified the most significant factors affecting yield. researchgate.net Such systematic optimization ensures that the extraction process is as efficient as possible. semanticscholar.org

Advanced Extraction Techniques Employed in Goodyeroside Research

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced techniques are increasingly employed. scielo.brresearchgate.net These modern methods, often referred to as "green" techniques, include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). nih.govmdpi.com They offer enhanced efficiency, reduced energy use, and are better suited for heat-sensitive compounds. scielo.brnih.gov

Ultrasound-assisted extraction (UAE) has emerged as a highly effective method in natural product research. nstproceeding.combotanyjournals.com This technique utilizes high-frequency sound waves (typically >20 kHz) that cause acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent. nih.govnstproceeding.com This process generates physical forces that disrupt plant cell walls, enhancing the release of intracellular compounds into the solvent and increasing mass transfer. nih.govnstproceeding.com UAE is noted for reducing extraction time and temperature, thereby preserving thermolabile compounds. researchgate.netnih.gov

In research on kinsenoside, the epimer of Goodyeroside, UAE has been successfully applied and optimized. researchgate.netresearchgate.net One study utilized RSM to fine-tune the UAE process, leading to a significant increase in extraction yield. researchgate.net The findings from this optimization are detailed in the table below.

| Parameter | Optimal Value |

|---|---|

| Methanol Concentration | 16.33% |

| Liquid-to-Solid Ratio | 10.83:1 mL/g |

| Ultrasonic Temperature | 35.00 °C |

| Predicted Extraction Yield | 32.24% dry weight |

Isolation and Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. ijbsac.org Therefore, a robust isolation and purification strategy is necessary to obtain Goodyeroside in a pure form. This typically involves a series of chromatographic techniques that separate compounds based on their distinct physical and chemical properties. hilarispublisher.comjsmcentral.org

Chromatography is the definitive method for the purification of Goodyeroside from crude extracts. jsmcentral.org Various chromatographic techniques are used in sequence to achieve high purity. hilarispublisher.comtechnologynetworks.com

A common purification workflow involves multiple chromatographic steps. For example, extracts from Crocus sativus tepals containing Goodyeroside have been purified using flash column chromatography. nih.gov The resulting fractions are often analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. nih.govhilarispublisher.com

For the isolation of kinsenoside and its epimer, Goodyeroside A, column chromatography over silica (B1680970) gel is a frequently used method. jst.go.jpnih.gov However, a critical consideration is the choice of solvent used in this step. Research has shown that using methanol-containing solvents during silica gel chromatography can catalyze the cleavage of the compound's lactone ring, leading to the formation of a methyl ester and complicating purification. jst.go.jpnih.gov To circumvent this degradation, the use of a reversed-phase column or a silica gel column with non-methanolic solvents is recommended to achieve a high yield of the intact compound. jst.go.jpnih.gov Final purification and identification are often confirmed using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

| Technique | Purpose | Source |

|---|---|---|

| Flash Column Chromatography | Initial purification of crude extract. | nih.gov |

| Thin Layer Chromatography (TLC) | Monitoring fractions and compound identification. | nih.gov |

| Silica Gel Column Chromatography | Separation of compounds; requires non-methanol solvents to prevent degradation. | jst.go.jpnih.gov |

| Reversed-Phase Chromatography | An alternative to silica gel to avoid compound degradation. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification and quantitative analysis. | nih.govnih.gov |

Chromatographic Separation Protocols

Column Chromatography Techniques (e.g., Silica Gel Chromatography)

Column chromatography serves as a foundational and often initial step in the purification of Goodyeroside. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase packed into a column. teledynelabs.com For Goodyeroside, silica gel is the most commonly used stationary phase due to its high surface area and ability to separate moderately polar compounds like glycosides. teledynelabs.comhawach.com

The process typically involves the following stages:

Preparation of the Crude Extract: The dried and powdered plant material is first extracted using a solvent such as methanol or ethanol. This initial extract contains a complex mixture of compounds.

Column Packing and Elution: The crude extract is loaded onto a silica gel column. teledynelabs.com A solvent system, known as the mobile phase, is then passed through the column. A gradient elution method is frequently employed, starting with a non-polar solvent (like chloroform (B151607) or a hexane-ethyl acetate (B1210297) mixture) and gradually increasing the polarity by adding a more polar solvent (like methanol). researchgate.net

Fraction Collection: As the solvent mixture flows through the column, different compounds travel at different rates. Fractions of the eluate are collected sequentially. Goodyeroside, being a glycoside, typically elutes in the more polar fractions.

In one documented procedure, a crude extract was subjected to silica gel column chromatography and eluted with a gradient of chloroform-methanol. researchgate.net This initial separation step effectively removes many less polar and highly polar impurities, yielding a fraction enriched with Goodyeroside and its epimer, Kinsenoside. researchgate.net

High-Performance Liquid Chromatography (HPLC) based Isolation

Following initial purification by column chromatography, High-Performance Liquid Chromatography (HPLC), particularly in its preparative (prep-HPLC) format, is the method of choice for achieving high-purity Goodyeroside. researchgate.netspringernature.comslintec.lk HPLC offers superior resolving power compared to standard column chromatography due to the use of smaller stationary phase particles and high pressure to move the solvent. springernature.com

Key aspects of HPLC-based isolation include:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used. In reversed-phase HPLC, the stationary phase is non-polar, and the mobile phase is polar. nih.gov

Mobile Phase: A typical mobile phase for purifying Goodyeroside is a mixture of acetonitrile (B52724) and water or methanol and water, often run in an isocratic or gradient mode to achieve the best separation from closely related compounds. researchgate.net

Detection: A UV detector is commonly used to monitor the column effluent, as Goodyeroside possesses chromophores that absorb UV light. An Evaporative Light-Scattering Detector (ELSD) can also be utilized, which is particularly useful for detecting compounds with weak UV absorption. researchgate.net

Research has shown that semi-preparative HPLC is a critical final step. researchgate.net After initial cleanup with silica gel chromatography, the enriched fraction is injected into an HPLC system. This allows for the precise separation of Goodyeroside from its epimer, Kinsenoside, which often co-elutes in earlier chromatographic steps. researchgate.net This high-resolution technique is capable of yielding Goodyeroside with a purity often exceeding 98%. researchgate.net

Table 1: Example HPLC Parameters for Goodyeroside Isolation

| Parameter | Specification | Source |

| System | Semi-preparative HPLC | researchgate.net |

| Column | AQ-C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | researchgate.net |

| Detection | HPLC-ELSD / HPLC-DAD | researchgate.net |

| Outcome | Separation of Goodyeroside and Kinsenoside | researchgate.net |

Flash Chromatography for Purification

Flash chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to force the solvent through the column, speeding up the separation process. biotage.comchromtech.com While detailed, specific applications focusing solely on Goodyeroside are less commonly published than HPLC methods, it serves as an efficient intermediate purification step. It bridges the gap between low-resolution gravity column chromatography and high-resolution preparative HPLC. biotage.com

Table 2: Comparison of Chromatographic Techniques Used for Goodyeroside

| Technique | Stationary Phase | Key Advantage | Role in Workflow |

| Column Chromatography | Silica Gel | High capacity, low cost | Initial clean-up of crude extract |

| Flash Chromatography | Silica Gel | Faster than gravity column chromatography | Intermediate purification |

| Preparative HPLC | C18 (Reversed-Phase) | High resolution and purity | Final isolation and polishing |

Recrystallization and Solvent-Based Purification

Recrystallization is a fundamental technique for purifying solid compounds. tifr.res.inmt.com The method relies on the principle that the solubility of a compound in a solvent increases with temperature. mnstate.edu An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding liquid (mother liquor). mt.commnstate.edu

Although chromatographic methods are dominant in the initial isolation of Goodyeroside from the complex plant matrix, recrystallization can be employed as a final step to obtain highly pure, crystalline material. lookchem.com After isolation by prep-HPLC, the purified fractions containing Goodyeroside are often combined and the solvent is evaporated. The resulting solid residue can then be recrystallized from a suitable solvent or solvent system to remove any final trace impurities. The choice of solvent is critical; it must dissolve Goodyeroside well at high temperatures but poorly at low temperatures. mnstate.edu This ensures maximum recovery of the pure compound upon cooling. mnstate.edu

Chemical Synthesis and Structural Modification of Goodyeroside

Total Synthesis Approaches for Goodyeroside A and its Stereoisomers

The total synthesis of Goodyeroside A, the (3S)-3-β-D-glucopyranosyloxybutanolide, and its epimer, kinsenoside (B1673651), has been accomplished through several distinct routes. nih.govnih.gov These strategies can be broadly categorized into multi-step chemical syntheses and combined chemo-enzymatic methodologies. sciengine.comnih.gov

Enzymatic glycosylation is a key advantage of the chemo-enzymatic approach, offering high regio- and stereoselectivity under mild reaction conditions. researchgate.netnih.gov In the synthesis of Goodyeroside A, glycoside hydrolases (GHs) are commonly employed. nih.govnih.gov Specifically, β-D-glucosidase from almonds has been used effectively to catalyze the transfer of a glucose moiety from β-D-glucose to the (S)-3-hydroxy-γ-butyrolactone aglycone. mdpi.comnih.gov

This enzymatic reaction proceeds via a transglycosylation mechanism. nih.gov The enzyme selectively forms the β-glycosidic linkage at the C3 hydroxyl group of the lactone, yielding the desired (3S) stereochemistry of Goodyeroside A without affecting other parts of the molecule. nih.gov The use of enzymes like glycosyltransferases (GTs) and glycoside hydrolases is a versatile biotechnological tool that can enhance the production of bioactive glycosides. researchgate.net

To maximize the efficiency of the enzymatic glycosylation step, various reaction parameters have been optimized. mdpi.com The optimization process often involves assessing the influence of factors such as pH, temperature, solvent composition, and substrate ratios on the reaction yield. scielo.bralmacgroup.com

For the synthesis of Goodyeroside A using β-D-glucosidase, a systematic optimization was performed using single-factor and orthogonal experimental designs. mdpi.com The established optimal conditions involved dissolving the enzyme in a phosphate (B84403) buffer (70 mM, pH 6.0) and conducting the reaction in a homogeneous organic-water system, specifically a mixture of 1,4-dioxane (B91453) and the phosphate buffer. nih.govgoogle.com The reaction is typically run at a controlled temperature of 50 °C with shaking for approximately 48-56 hours. mdpi.comgoogle.com Under these optimized conditions, the yield for the enzymatic glycosylation step to produce Goodyeroside A reached 16.8%. nih.govnih.gov

Table 1: Optimized Conditions for Enzymatic Synthesis of Goodyeroside A

| Parameter | Optimized Value/Condition | Reference |

|---|---|---|

| Enzyme | β-D-glucosidase (from almond) | mdpi.com |

| Aglycone | (S)-3-hydroxy-γ-butyrolactone | google.com |

| Glycosyl Donor | β-D-glucose | mdpi.com |

| Solvent System | 1,4-dioxane / Phosphate buffer | nih.govgoogle.com |

| pH | 6.0 | mdpi.comgoogle.com |

| Temperature | 50 °C | mdpi.comgoogle.com |

| Reaction Time | 48-56 hours | mdpi.comgoogle.com |

| Yield | 16.8% | nih.govnih.gov |

Purely chemical synthesis routes for Goodyeroside A are generally more complex and less efficient than chemo-enzymatic methods. mdpi.com These syntheses are characterized by a greater number of steps, often involving the meticulous introduction and removal of protecting groups to ensure regioselectivity and stereocontrol during glycosylation. sciengine.commdpi.comscholaris.ca

A critical component for the efficient synthesis of Goodyeroside A is the chiral aglycone, (S)-3-hydroxy-γ-butyrolactone. sciengine.comnih.gov An effective four-step chemical route has been established to prepare this intermediate from the readily available and inexpensive (S)-malic acid (also referred to as L-malic acid). sciengine.comnih.govnih.gov This synthesis achieved a high yield of 75%. mdpi.comnih.govnih.gov

The synthetic sequence begins with the reaction of L-malic acid with acetyl chloride to form O-acetyl-L-malic anhydride (B1165640). nih.govgoogle.com This anhydride is then treated with methanol (B129727) to yield O-acetyl-L-monomethyl malate. google.com The subsequent step is a reduction using sodium borohydride (B1222165) in tert-butanol. Finally, the resulting product is subjected to acidic conditions (hydrochloric acid in 1,4-dioxane and water) to induce lactonization, affording the target (S)-3-hydroxy-γ-butyrolactone. mdpi.comgoogle.com A similar route starting from D-malic acid is used to produce the (R)-enantiomer, the aglycone for kinsenoside. nih.govresearchgate.net

Table 2: Four-Step Synthesis of (S)-3-hydroxy-γ-butyrolactone from L-Malic Acid

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | L-Malic Acid | Acetyl chloride | O-acetyl-L-malic anhydride | nih.govgoogle.com |

| 2 | O-acetyl-L-malic anhydride | Methanol | O-acetyl-L-monomethyl malate | google.com |

| 3 | O-acetyl-L-monomethyl malate | Sodium borohydride, tert-butanol | (S)-3-acetoxy-4-hydroxybutyric acid intermediate | google.com |

| 4 | (S)-3-acetoxy-4-hydroxybutyric acid intermediate | HCl, 1,4-dioxane, H₂O | (S)-3-hydroxy-γ-butyrolactone | mdpi.comgoogle.com |

In purely chemical syntheses of glycosides, protecting groups are essential to prevent reactions at undesired positions and to control the stereochemical outcome of the glycosylation. beilstein-journals.orgscholaris.ca For the synthesis of Goodyeroside A, this involves protecting the hydroxyl groups of the glucose donor. sciengine.commdpi.com

Multi-Step Chemical Synthesis Routes

Improvement of Chemical Reaction Yields and Purity

The efficient synthesis of Goodyeroside and its stereoisomer, kinsenoside, has been a significant area of research, with a focus on optimizing reaction conditions to maximize both the yield and purity of the final products. A chemo-enzymatic approach has been developed that prepares Goodyeroside A and kinsenoside in five steps with a total yield of 12.7%. mdpi.com A key part of this process, the chemical synthesis of the (S)-3-hydroxy-γ-butyrolactone intermediate from L-malic acid, was improved to achieve a 75% yield. mdpi.com

Improvements to the chemical synthesis protocol include modifications to the post-processing of the anhydride intermediate, where the acetic acid byproduct was removed as an azeotrope with 1,4-dioxane. mdpi.com Furthermore, the reaction time for preparing the monomethyl ester was significantly reduced from 12 hours to just 30 minutes. mdpi.com In the final deprotection step, replacing the HCl-MeOH reagent with a mixture of HCl-H₂O-1,4-dioxane markedly improved the purity of the final product and simplified the subsequent separation process. mdpi.com General principles for improving reaction yields and purity include using high-purity starting materials, purifying reagents and solvents, and employing purification techniques like distillation, chromatography, and recrystallization for the final product. deskera.comrochester.edu The optimization of reaction parameters such as temperature and time is also crucial, as these can significantly impact the composition of the crude reaction mixture. biotage.com

Stereoselective Synthesis of Goodyeroside A and its Analogs

Achieving stereocontrol is a critical aspect of synthesizing Goodyeroside A and its analogs due to the presence of multiple chiral centers. A highly stereoselective synthetic route has been successfully developed starting from the chiral synthon ethyl (S)-4-(tert-butyldimethylsilyloxy)-3-hydroxybutanoate, which is itself prepared from (S)-malic acid. mdpi.comtechnologynetworks.com

The introduction of substituents at the α-position of the carbonyl group is a key step that has been shown to proceed in a highly stereoselective manner. mdpi.com By treating the β-hydroxy ester with lithium hexamethyldisilazide (LiHMDS) in the presence of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), a dianion is generated. mdpi.com Subsequent reaction with an alkylating agent produces the α-alkylated product as a single diastereoisomer with no other stereoisomers detected. mdpi.com

The construction of the β-glucoside bond is another crucial stereoselective step. This has been accomplished using the imidate method, employing 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) as the glycosyl donor. mdpi.com This method leads exclusively to the formation of the desired 1,2-trans-glycosidic bond, resulting in the β-glucoside in moderate yields. mdpi.com The absolute configuration of one such synthesized analog was definitively confirmed through single-crystal X-ray analysis. mdpi.comnih.gov

Design and Synthesis of Goodyeroside Analogs and Derivatives

The development of synthetic pathways for Goodyeroside A has enabled the generation of various analogs to explore their structure-activity relationships. mdpi.com The goal of these modifications is often to find new agents with improved properties, such as enhanced hepatoprotective or anti-inflammatory activity. mdpi.comnih.gov Research has demonstrated that chemically synthesized Goodyeroside A and its mannosyl counterpart exhibit superior anti-inflammatory efficacy compared to other analogs. nih.gov

Structural Modification at Specific Positions (e.g., α-carbonyl, glycan moiety)

Significant efforts have been directed towards modifying specific positions on the Goodyeroside A scaffold. One primary target for modification is the α-position of the carbonyl group in the lactone ring. mdpi.comnih.gov By stereoselectively introducing a range of different substituents at this position, researchers can alter the molecule's conformation, which may in turn influence its biological activity. mdpi.com

Bioisosteric Replacement Strategies (e.g., lactone with lactam)

Bioisosteric replacement is a strategy used in medicinal chemistry to create new molecules with similar biological properties to a parent compound, but with potentially improved characteristics such as modified activity or attenuated toxicity. cambridgemedchemconsulting.combaranlab.org This involves exchanging an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com In the context of Goodyeroside and its epimer kinsenoside, this strategy has been explicitly applied. nih.gov Researchers have chemically synthesized analogs that feature the bioisosteric replacement of the central lactone ring with a lactam ring. nih.govresearchgate.net This modification fundamentally changes the core structure and its electronic and hydrogen-bonding properties, providing valuable insight into the structural requirements for biological activity.

Biosynthesis and Metabolic Pathways of Goodyeroside

Precursor Identification and Elucidation of Biosynthetic Intermediates

The core structure of Goodyeroside is a γ-butyrolactone ring attached to a glucose molecule. The biosynthesis, therefore, involves the formation of the aglycone (the non-sugar part) and its subsequent glycosylation.

Research, primarily through chemical synthesis, has identified the key precursors and intermediates. The aglycone of Goodyeroside A is (3S)-3-hydroxy-γ-butyrolactone. nih.govnih.gov Synthetic routes have established L-malic acid as a viable starting material for this chiral aglycone. nih.govgoogle.com The synthesis proceeds through several intermediate steps, which have been elucidated in laboratory settings.

An alternative synthetic approach utilizes optically inactive 1,2,4-butanetriol (B146131), which is transformed into diastereomers of 2-O-β-D-glucopyranosyl-1,2,4-butanetriol derivatives. These derivatives serve as separable precursors that can then be oxidized to form either Goodyeroside A or its diastereomer, Kinsenoside (B1673651). tandfonline.comtandfonline.com This strategy relies on the regioselective and stereoselective glycosylation followed by the oxidation of a hydroxymethyl group to form the lactone ring. tandfonline.com

The key intermediates identified through these synthetic studies provide a model for the natural biosynthetic pathway.

Table 1: Key Precursors and Intermediates in Goodyeroside A Synthesis

| Compound Name | Role in Biosynthesis | Reference |

| L-Malic Acid | Starting material for the aglycone | nih.govgoogle.com |

| (S)-3-hydroxy-γ-butyrolactone | Aglycone precursor of Goodyeroside A | nih.govnih.gov |

| 1,2,4-Butanetriol | Starting material for an alternative synthetic route | tandfonline.comtandfonline.com |

| 2-O-β-D-glucopyranosyl-1,2,4-butanetriol derivatives | Separable intermediates leading to Goodyeroside A | tandfonline.comtandfonline.com |

| Glucose | Glycosyl donor for the final glycosylation step | nih.gov |

Role of Specific Enzymes in Goodyeroside Biosynthesis (e.g., β-d-glucosidase)

Enzymes play a critical role in the biosynthesis of natural products by catalyzing specific reactions with high efficiency and stereoselectivity. In the context of Goodyeroside biosynthesis, the key final step is glycosylation—the attachment of a glucose molecule to the (S)-3-hydroxy-γ-butyrolactone aglycone.

Chemo-enzymatic synthesis approaches have successfully employed β-D-glucosidase (EC 3.2.1.21) to catalyze this reaction. nih.govnih.gov While β-glucosidases are hydrolases that typically break down glycosidic bonds, they can also be used for synthesis through reverse hydrolysis or transglycosylation under specific reaction conditions. mdpi.comnih.gov In this process, the enzyme facilitates the formation of a β-glycosidic bond between the hydroxyl group of the lactone and a glucose donor. nih.gov

Studies have optimized this enzymatic step, demonstrating its viability. For instance, β-D-glucosidase from almonds has been used effectively in a homogeneous organic-water system to glycosidate (S)-3-hydroxy-γ-butyrolactone, achieving significant yields. nih.govbibliotek.dk This enzymatic approach highlights the potential for biocatalysis in producing Goodyeroside and its analogs.

Table 2: Optimized Conditions for Enzymatic Synthesis of Goodyeroside A

| Parameter | Optimized Condition | Reference |

| Enzyme | β-D-Glucosidase (from almond) | nih.gov |

| Substrates | (S)-3-hydroxy-γ-butyrolactone, Glucose | nih.gov |

| Reaction Medium | Homogeneous organic-water system (e.g., 1,4-dioxane (B91453) and phosphate (B84403) buffer) | nih.govgoogle.com |

| pH | 6.0 | google.com |

| Temperature | 50 °C | nih.govgoogle.com |

Genetic and Transcriptomic Insights into Related Biosynthetic Pathways (e.g., Kinsenoside pathway relevance)

Direct genetic and transcriptomic studies on Goodyeroside biosynthesis are limited. However, significant insights can be drawn from research on its diastereomer, Kinsenoside, which is the principal bioactive component in various Anoectochilus species. frontiersin.orgmdpi.com Given that Goodyeroside and Kinsenoside share the same chemical constituents and differ only in the stereochemistry at the C-3 position of the butanolide ring, their biosynthetic pathways are expected to be highly homologous, likely utilizing similar classes of enzymes. tandfonline.comnih.gov

A combined transcriptomic and metabolomic analysis of different Anoectochilus species aimed to identify key genes involved in Kinsenoside biosynthesis. mdpi.com This research pointed towards the UDP glycosyltransferase (UGT) gene family as playing a crucial role in the glycosylation step. mdpi.com UGTs are a large family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. This is a common mechanism for glycosylation in plant secondary metabolism.

The study identified 73 UGTs in Anoectochilus and, through comparative expression analysis, shortlisted several candidate genes that were highly expressed in plants with high Kinsenoside content. mdpi.com This suggests that a specific UGT is likely responsible for the final step in the biosynthesis of Kinsenoside, and by extension, a homologous UGT is probably involved in Goodyeroside synthesis in the organisms that produce it.

Furthermore, the research showed that the application of exogenous auxins (plant hormones) led to a significant increase in Kinsenoside content, indicating that the biosynthetic pathway is subject to hormonal regulation. mdpi.com This finding provides a potential avenue for enhancing the production of these compounds through modulation of plant hormone signaling pathways. These transcriptomic insights, while focused on Kinsenoside, offer the most relevant and detailed genetic framework currently available for understanding the biosynthesis of Goodyeroside. mdpi.com

Preclinical Biological and Pharmacological Investigations of Goodyeroside Mechanistic Focus

In Vitro Cellular Activity Profiles

Goodyeroside, a natural compound, has demonstrated notable hepatoprotective activity in preclinical studies. Research has specifically pointed to its potential in safeguarding liver cells from toxic injury. researchgate.net One of the key areas of investigation has been its effect on primary cultured rat hepatocytes. mdpi.comscispace.com

A primary focus of in vitro studies has been the protective effect of Goodyeroside against carbon tetrachloride (CCl₄)-induced injury in primary cultured rat hepatocytes. mdpi.comscispace.com CCl₄ is a well-known hepatotoxin that requires metabolic activation by cytochrome P-450 in the liver to form highly reactive free radicals, such as the trichloromethyl radical (•CCl₃). mdpi.comnih.gov These free radicals initiate a cascade of events leading to lipid peroxidation of cell membranes and ultimately, hepatocyte damage. nih.govnih.gov

The protective mechanism of Goodyeroside in this context is attributed to its ability to counteract the toxic effects of CCl₄ metabolites. mdpi.com Studies have shown that pretreatment with Goodyeroside can mitigate the damage inflicted by CCl₄ on these cultured liver cells. mdpi.comscispace.com This suggests that Goodyeroside may interfere with the processes of lipid peroxidation and free radical damage, thereby preserving the structural and functional integrity of hepatocytes. nih.gov The ability of antioxidants to decrease CCl₄ toxicity further supports the role of free radicals in its mechanism of injury. nih.gov

The hepatoprotective effects of certain compounds against CCl₄ are often evaluated by measuring biochemical markers of liver injury, such as the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium. mdpi.comdovepress.com A reduction in the leakage of these enzymes from damaged hepatocytes is indicative of a protective effect. Additionally, assessing markers of oxidative stress, like malondialdehyde (MDA) levels and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), helps to elucidate the antioxidant mechanism of protection. dovepress.commdpi.com

| Cell Model | Toxin | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Primary cultured rat hepatocytes | Carbon Tetrachloride (CCl₄) | Protection against CCl₄-induced injury | Counteraction of toxic metabolites, potential anti-lipid peroxidation and free radical scavenging | mdpi.comscispace.com |

Goodyeroside has been identified as a compound with immunomodulatory properties, primarily through its influence on key signaling pathways that regulate immune responses.

A significant aspect of Goodyeroside's immunomodulatory action is its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com The NF-κB pathway is a critical regulator of genes involved in inflammation and immune responses. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by various signals, including inflammatory cytokines and pathogens, NF-κB translocates to the nucleus, where it induces the expression of pro-inflammatory genes. rsc.org

By inhibiting the NF-κB signaling pathway, Goodyeroside can effectively downregulate the production of pro-inflammatory mediators, thereby exerting its immunomodulatory and anti-inflammatory effects. mdpi.com This mechanism is a common target for many natural and synthetic compounds seeking to control inflammatory processes.

The anti-inflammatory properties of Goodyeroside, observed in various cell-based models, are closely linked to its immunomodulatory actions, particularly the inhibition of the NF-κB pathway. mdpi.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.

By suppressing the NF-κB signaling cascade, Goodyeroside can reduce the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which are key players in the inflammatory process. mdpi.com This leads to a dampening of the inflammatory response in cellular models. The evaluation of anti-inflammatory effects in vitro often involves measuring the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in cell lines such as murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). mdpi.com

| Activity | Key Signaling Pathway | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Immunomodulatory | NF-κB | Inhibition of NF-κB activation and nuclear translocation | Suppression of pro-inflammatory gene expression | mdpi.com |

| Anti-inflammatory | NF-κB | Downregulation of pro-inflammatory mediators | Reduced inflammatory response in cell-based models | mdpi.com |

Advanced glycation end products (AGEs) are a diverse group of molecules formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. frontiersin.orgthieme-connect.de The accumulation of AGEs is associated with the pathogenesis of various chronic diseases, including diabetic complications. thieme-connect.denih.gov

Compounds that can inhibit the formation of AGEs are of significant therapeutic interest. mdpi.commdpi.com The mechanism of AGE inhibition can involve trapping reactive carbonyl species, chelating metal ions, or breaking existing AGE cross-links. mdpi.com Many natural compounds, particularly polyphenols, have demonstrated the ability to inhibit AGE formation, often correlated with their antioxidant properties. mdpi.commdpi.com While direct studies on Goodyeroside's effect on AGEs are not extensively detailed in the provided context, the general class of bioactive plant-derived compounds to which it belongs is an active area of research for antiglycation properties.

Structure-Activity Relationship (SAR) Studies of Goodyeroside and its Analogs

The exploration of the structure-activity relationship (SAR) of Goodyeroside and its synthetic analogs has been a focal point of research, primarily aimed at identifying the key structural components responsible for its biological activities and discovering new, more potent compounds. Studies have concentrated on modifications at the α-position of the γ-butyrolactone ring and the acetylation of the glucose moiety.

Initial research into synthetic analogs of Goodyeroside A involved the introduction of various substituents at the α-position of the carbonyl group to probe its impact on hepatoprotective activity. nih.gov A series of analogs were synthesized with both aliphatic and aromatic substituents. When tested for their ability to protect against D-galactosamine (GalN)-induced injury in rat hepatocytes, all analogs demonstrated some degree of hepatoprotective activity. mdpi.com

A significant observation was the influence of the nature of the substituent at the α-carbonyl position. Analogs featuring aromatic substituents at this position, such as a benzyl (B1604629) group, exhibited higher hepatoprotective activity compared to those with small aliphatic substituents like a methyl group. nih.govmdpi.com This suggests that an aromatic ring in this position may enhance the molecule's interaction with its biological target.

Furthermore, the acetylation of the hydroxyl groups on the glucose residue was found to influence activity. The fully acetylated analogs generally showed slightly higher hepatoprotective activity in vitro compared to their non-acetylated counterparts. nih.govmdpi.com In a ConA-induced acute liver injury model in vivo, the fully acetylated product of Goodyeroside A demonstrated significant hepatoprotective effects, whereas the natural Goodyeroside A itself did not show protection in this specific model. mdpi.com This indicates that modifying the polarity of the molecule through acetylation can have a profound impact on its in vivo efficacy.

Table 1: Structure-Activity Relationship of Goodyeroside A Analogs

| Compound | R Group (at α-carbonyl) | Acetylation Status | Relative Hepatoprotective Activity (in vitro) |

|---|---|---|---|

| Goodyeroside A | H | Non-acetylated | Strong |

| Analog 5a | H | Fully Acetylated | Strong; higher than Goodyeroside A in some assays |

| Analog 5b | Methyl | Fully Acetylated | Moderate |

| Analog 5c | Allyl | Fully Acetylated | Moderate |

| Analog 5d | Benzyl | Fully Acetylated | Higher than analogs with aliphatic substituents |

| Analog 5e | p-Methoxybenzyl | Fully Acetylated | Higher than analogs with aliphatic substituents |

Influence of Stereochemistry on Pharmacological Effects

The stereochemical configuration of Goodyeroside is a critical determinant of its pharmacological profile. Goodyeroside A is the (3S)-3-(β-D-glucopyranosyloxy)butanolide, and it is an epimer of kinsenoside (B1673651), which has the (3R) configuration at the same position. google.commdpi.com This single difference in the spatial arrangement of the glycosidic bond on the γ-butyrolactone ring leads to distinct biological activities.

Both Goodyeroside A and kinsenoside have been shown to exhibit protective effects on primary cultured rat hepatocytes injured by carbon tetrachloride (CCl₄), indicating that the core structure is responsible for a basal level of hepatoprotection. google.commdpi.com However, their pharmacological activities diverge significantly beyond this shared property.

Pharmacological studies have revealed that kinsenoside possesses a broader range of activities, including anti-hyperglycemic and anti-hyperliposis effects, which are reportedly absent in Goodyeroside A. nih.govnih.gov For instance, in a study using high-fat-diet rats, kinsenoside significantly reduced body and liver weight and decreased liver triglyceride levels, whereas Goodyeroside A had no effect on anti-hyperliposis. nih.govjst.go.jp

Conversely, some research suggests that Goodyeroside A and its mannosyl counterpart demonstrate superior anti-inflammatory efficacy compared to kinsenoside. researchgate.net Goodyeroside A was found to suppress inflammation by inhibiting the NF-κB signaling pathway effectively. researchgate.net This highlights that the (3S) configuration may be more favorable for anti-inflammatory activity, while the (3R) configuration of kinsenoside is more conducive to metabolic regulation. The absolute configuration of a synthesized Goodyeroside A analog was confirmed as (2R, 3S) by X-ray analysis, further solidifying the stereochemical basis for its activity. mdpi.com

Table 2: Comparison of Pharmacological Effects of Stereoisomers

| Pharmacological Effect | Goodyeroside A ((3S) isomer) | Kinsenoside ((3R) isomer) |

|---|---|---|

| Hepatoprotection (vs. CCl₄) | Active google.com | Active google.com |

| Anti-hyperliposis | Inactive nih.gov | Active nih.govjst.go.jp |

| Anti-hyperglycemic | Inactive nih.gov | Active nih.gov |

| Anti-inflammatory | Active (Superior efficacy noted in one study) researchgate.net | Active |

This table summarizes findings from multiple comparative studies. nih.govgoogle.comnih.govjst.go.jpresearchgate.net

Analytical Chemistry of Goodyeroside

Qualitative Analysis Methodologies

Qualitative analysis of Goodyeroside is primarily achieved through a combination of spectroscopic and chromatographic techniques, which together provide unambiguous identification.

Spectroscopic methods are fundamental for the structural confirmation of Goodyeroside. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for elucidating the detailed molecular structure of Goodyeroside. The chemical shifts, coupling constants, and correlation spectra provide definitive information about the connectivity of atoms and the stereochemistry of the molecule. The NMR spectra are typically recorded in deuterated solvents like pyridine-d₅ or chloroform-d₃. researchgate.netmdpi.comresearchgate.net The data obtained from these analyses are consistent with the established structure of (3S)-3-(β-D-glucopyranosyloxy)butanolide. mdpi.comresearchgate.netdntb.gov.ua

Table 1: ¹H NMR Spectroscopic Data for Goodyeroside A (400/500 MHz)

| Proton | Chemical Shift (δ) in pyridine-d₅ (ppm) | Multiplicity and Coupling Constant (J in Hz) |

|---|---|---|

| H-1' | 4.94 | d, J = 7.7 |

| H-3 | 4.89 | d, J = 2.9 |

| H-4a | 4.66 | d, J = 10.1 |

| H-6'a | 4.55 | d, J = 11.8 |

| H-4b, H-6'b | 4.37 | m |

| H-4', H-5' | 4.23 | m |

| H-3', H-2' | 3.98 | dd, J = 15.9, 7.7 |

| H-2a, H-2b | 2.91 | m |

Data sourced from references researchgate.netdntb.gov.ua.

Table 2: ¹³C NMR Spectroscopic Data for Goodyeroside A (100/125 MHz)

| Carbon | Chemical Shift (δ) in pyridine-d₅ (ppm) |

|---|---|

| 2 | 36.4 |

| 3 | 74.7 |

| 4 | 74.0 |

| 1' | 103.6 |

| 2' | 74.6 |

| 3' | 78.7 |

| 4' | 71.4 |

| 5' | 78.3 |

| 6' | 62.7 |

| C=O | 176.3 |

Data sourced from references researchgate.netdntb.gov.ua.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with a Time-of-Flight (TOF) analyzer, is used to determine the molecular weight and elemental composition of Goodyeroside. In positive ion mode, Goodyeroside is typically detected as a sodium adduct, [M+Na]⁺. researchgate.netdntb.gov.ua High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are used to confirm the molecular formula. For instance, the calculated m/z for the sodium adduct of Goodyeroside (C₁₀H₁₆O₈Na) is 287.0743, with experimental values found to be in close agreement at 287.0750. dntb.gov.ua In negative ion mode, it can be detected as a formate (B1220265) adduct [M+HCOO]⁻. mdpi.com

Chromatographic methods are essential for separating Goodyeroside from complex mixtures, such as plant extracts, prior to its identification.

High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD): HPLC is a primary tool for the analysis of Goodyeroside. researchgate.netnih.gov Due to the lack of a strong chromophore in its structure, UV detection is not effective. globalresearchonline.net Consequently, an Evaporative Light-Scattering Detector (ELSD) is commonly used for its detection and quantification. globalresearchonline.netmdpi.commdpi.com This method is particularly useful for distinguishing Goodyeroside from its diastereoisomer, kinsenoside (B1673651). researchgate.netnih.govnorgenbiotek.com Separation is often achieved on an AQ-C₁₈ column. globalresearchonline.netmdpi.cominnovareacademics.in Some studies have reported the use of dual columns, combining an amino (NH₂) and an AQ-C₁₈ column, to achieve more accurate identification and quantification, as the two isomers may co-elute on an NH₂ column. globalresearchonline.netmdpi.com

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For enhanced selectivity and sensitivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). norgenbiotek.combibliotekanauki.pl This technique combines the separation power of HPLC with the specific detection capabilities of MS/MS. It is particularly valuable for identifying and confirming the presence of Goodyeroside and other minor constituents in complex botanical samples. mdpi.comnorgenbiotek.combibliotekanauki.pl

Quantitative Determination Methodologies

Accurate quantification of Goodyeroside is critical for quality control of herbal medicines and for chemotaxonomic studies.

HPLC-ELSD is the most established method for the quantitative determination of Goodyeroside in botanical sources. mdpi.comnorgenbiotek.combibliotekanauki.pl The method involves creating a calibration curve using a purified standard of Goodyeroside to calculate its concentration based on the peak area from the chromatogram. mdpi.com Analytical methods have been developed and validated for the simultaneous quantification of Goodyeroside and its diastereoisomer, kinsenoside, in various plant species, including those from the Anoectochilus and Goodyera genera. norgenbiotek.combibliotekanauki.plnih.gov The mobile phase for these separations often consists of simple eluents like 100% ultrapure water, with specific parameters set for the ELSD, such as drift tube temperature and nitrogen flow rate. mdpi.comscielo.br

While methods for quantifying Goodyeroside in plant materials are well-established, its analysis in biological matrices like plasma or urine for pharmacokinetic studies requires highly sensitive and specific bioanalytical methods. jyoungpharm.orgnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior sensitivity, specificity, and accuracy in complex biological fluids. researchgate.netnih.govnih.gov

The development of a sensitive bioanalytical method for Goodyeroside would involve:

Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma) using techniques like protein precipitation or liquid-liquid extraction to remove interfering substances. globalresearchonline.net

LC-MS/MS Optimization: Fine-tuning of chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization mode, precursor and product ion selection for multiple reaction monitoring - MRM) to achieve maximum sensitivity and specificity.

Method Validation: A rigorous validation process according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, sensitivity (limit of quantification), recovery, and stability of the analyte in the biological matrix. globalresearchonline.net

A validated LC-MS/MS method for kinsenoside, the diastereoisomer of Goodyeroside, has been successfully used for pharmacokinetic studies in beagle dogs, demonstrating the feasibility of this approach for related compounds. dntb.gov.ua Such a method would enable the accurate measurement of Goodyeroside concentrations in plasma over time, which is essential for understanding its absorption, distribution, metabolism, and excretion.

Applications in Chemotaxonomy and Quality Control of Botanical Sources

The quantitative analysis of Goodyeroside has significant applications in the fields of chemotaxonomy and the quality control of medicinal plants. mdpi.comnorgenbiotek.com Goodyeroside and its diastereoisomer kinsenoside serve as important chemical markers for authenticating and differentiating various species within the Anoectochilus and Goodyera genera, which are known as "Jewel Orchids". researchgate.netnih.gov

The relative content of these two compounds can vary significantly between different species. norgenbiotek.combibliotekanauki.pl For example, in some species like A. zhejiangensis, Goodyeroside A is a major glycoside, whereas in others, kinsenoside is the predominant compound. researchgate.netnih.gov This chemical difference, revealed through HPLC-ELSD analysis, provides valuable taxonomic evidence that complements morphological and molecular data for species delimitation. researchgate.netnih.gov Therefore, Goodyeroside A can be used as a diagnostic marker to distinguish certain species from others, ensuring the correct identification of plant material used in traditional medicine and preventing the use of adulterants or incorrect species. norgenbiotek.combibliotekanauki.plnih.gov This application is crucial for ensuring the quality, safety, and efficacy of herbal products derived from these orchids.

Studies on Goodyeroside Stability and Degradation Products in Analytical Contexts

The chemical stability of a compound is a critical parameter in pharmaceutical analysis as it influences safety, efficacy, and quality. ambiopharm.comnih.gov Stability studies are designed to understand how a substance changes over time under the influence of various environmental factors like temperature, humidity, and light. rroij.comresearchgate.net For analytical purposes, the development of a stability-indicating method (SIM) is essential. A SIM is a validated analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other excipients. ambiopharm.compharmatutor.org Such methods are crucial for determining the shelf-life and appropriate storage conditions for a substance. researchgate.netsgs.com

Forced degradation studies are a key component of developing and validating these methods. nih.govsgs.com These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as exposure to strong acids, bases, oxidizing agents, high heat, and intense light. medcraveonline.comopenaccessjournals.com The primary goal is to generate potential degradation products and establish the degradation pathways, which helps in demonstrating the specificity of the analytical method. nih.govopenaccessjournals.com Techniques like high-performance liquid chromatography (HPLC), often coupled with detectors like diode-array detectors (DAD) or mass spectrometers (MS), are powerful tools for separating and identifying these degradation products. ambiopharm.comijpacr.com

Research into the stability of Goodyeroside, often in the context of its epimer kinsenoside, has utilized these analytical principles. Studies on extracts from Anoectochilus roxburghii, a plant known to contain both compounds, provide insight into their stability. researchgate.netnih.gov Goodyeroside is the (S)-epimer of kinsenoside, and their similar structures mean that analytical methods must be capable of distinguishing between them and their respective degradation products. researchgate.netmdpi.com

One study investigated the stability of a kinsenoside extract, which also contains Goodyeroside, over a period of three months at an elevated temperature. The findings indicated significant degradation under these conditions, highlighting the compound's sensitivity to heat. researchgate.netnih.govcolab.ws The analysis was performed using HPLC coupled with an evaporative light-scattering detector (ELSD) and electrospray ionization mass spectrometry (ESI-MS) to identify the components. researchgate.netnih.gov

Research Findings on Goodyeroside Stability

Detailed findings from stability tests on extracts containing Goodyeroside provide quantitative data on its degradation under specific stress conditions.

Table 1: Degradation of Kinsenoside/Goodyeroside Extract under Thermal Stress

| Condition | Duration | Degradation Percentage | Analytical Method | Source |

|---|

This significant degradation underscores the importance of controlled storage temperatures for products containing Goodyeroside to maintain their chemical integrity. The study successfully used HPLC-ESI-MS to identify kinsenoside, its epimer goodyeroside A, and a degradation product that formed during preservation. researchgate.netnih.govcolab.ws

Future Directions and Research Perspectives

Unexplored Biosynthetic Pathways and Genetic Engineering for Production Enhancement

The precise biosynthetic pathway of Goodyeroside in its natural sources, such as plants from the Goodyera and Anoectochilus genera, remains largely unelucidated. Understanding how these plants construct this unique molecule is a fundamental research question. Future investigations will likely focus on identifying the specific genes and enzymes responsible for each step of its synthesis, from the initial precursor molecules to the final glycosylation step that attaches the sugar moiety to the butenolide aglycone. Techniques such as transcriptomics and proteomics of the source organisms could reveal the key enzymatic players involved in the process.

Given the challenges and low yields associated with isolating Goodyeroside from natural plant sources, there is a significant opportunity for production enhancement through genetic engineering. forskningsetikk.no Once the biosynthetic genes are identified, they could be transferred into more easily cultivable organisms, such as yeast or bacteria like E. coli, to create microbial factories for large-scale, sustainable production. forskningsetikk.nowikipedia.org This approach, which has been successfully applied to produce other complex natural products, would ensure a reliable and cost-effective supply for further research and potential clinical development. britannica.com Another avenue involves the genetic modification of the source plants themselves, using technologies like CRISPR, to upregulate the expression of key biosynthetic genes and thereby increase the in-planta accumulation of Goodyeroside. forskningsetikk.nofrontiersin.org

Advanced Structural Elucidation of Novel Goodyeroside Derivatives

The synthesis of novel derivatives and analogs of Goodyeroside is a key strategy for exploring and improving its biological activity. mdpi.com As new and more complex derivatives are created, advanced structural elucidation techniques will be paramount to confirm their precise chemical architecture. While standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, more sophisticated approaches will be necessary. nih.gov

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will continue to be essential for mapping the connectivity and stereochemistry of these novel compounds. For derivatives that can be crystallized, single-crystal X-ray analysis provides unambiguous determination of the absolute configuration, as has been demonstrated for certain Goodyeroside analogs. mdpi.comtechnologynetworks.combeilstein-journals.org Future research will rely heavily on these high-resolution methods to validate the structures of newly synthesized molecules, ensuring that any observed biological activity can be accurately correlated with a specific chemical entity. This rigorous characterization is a prerequisite for meaningful structure-activity relationship (SAR) studies.

Comprehensive Mechanistic Studies at Molecular and Cellular Levels

Preliminary studies have indicated that Goodyeroside possesses promising anti-inflammatory and hepatoprotective activities. mdpi.comnih.gov Research has shown that it can suppress inflammation by inhibiting the NF-κB signaling pathway and attenuate pain through the inhibition of the NO/cGMP and IRAK4/IRAK1/TAK1 signaling pathways. nih.govresearchgate.net However, a comprehensive understanding of its mechanism of action at the molecular and cellular levels is still lacking.

Future research must move beyond phenotypic observations to identify the direct molecular targets of Goodyeroside and its derivatives. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and activity-based protein profiling could be employed to pinpoint the specific proteins that the compound binds to. Investigating its effects on downstream signaling cascades, gene expression profiles (via genomics), and protein expression levels (via proteomics) will provide a systems-level view of its cellular impact. mdpi.com Elucidating these precise mechanisms is critical for understanding its therapeutic effects and for the rational design of more potent and selective analogs. researchgate.net

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Several total synthesis routes for Goodyeroside A have been developed, often starting from precursors like (S)-malic acid or chiral 2(5H)-furanones. mdpi.comtechnologynetworks.comnih.gov These methods, while successful, often involve multiple steps, including the use of protecting groups and challenging stereoselective reactions. mdpi.comnih.gov A significant future direction is the development of more efficient and sustainable synthetic strategies. hilarispublisher.com

Exploration of Goodyeroside Analogs for Specific Biological Target Modulation

The initial synthesis of Goodyeroside analogs has already yielded valuable insights into its structure-activity relationship (SAR). mdpi.comnih.gov Modifications have included varying the substituents on the butenolide ring, inverting the stereochemistry at chiral centers, and replacing the lactone with a bioisosteric lactam. mdpi.comnih.gov These studies have successfully identified analogs with enhanced hepatoprotective or anti-inflammatory activity compared to the parent compound. technologynetworks.comnih.gov

The future in this area lies in the rational design and exploration of new analogs to modulate specific biological targets identified through mechanistic studies. For example, once the direct protein target in the NF-κB pathway is confirmed, analogs can be computationally designed and synthesized to optimize binding affinity and selectivity for that specific protein. This targeted approach allows for the fine-tuning of biological activity, potentially enhancing therapeutic efficacy while minimizing off-target effects. The creation of diverse libraries of Goodyeroside analogs for high-throughput screening against various biological targets, such as kinases or specific receptors, will be a crucial step in discovering new therapeutic applications for this promising class of compounds. nih.govmdpi.com

Q & A

Q. What validated methods are recommended for isolating Goodyeroside A from plant sources?

Isolation typically involves chromatographic techniques such as column chromatography (silica gel or reversed-phase) and preparative HPLC, guided by TLC monitoring for purity assessment. Ethanol or methanol extracts of Goodyera species are fractionated to isolate the compound, followed by spectroscopic confirmation (NMR, MS) .

Q. What in vitro models are widely used to assess Goodyeroside A’s hepatoprotective activity?

Primary cultured rat hepatocytes exposed to CCl₄-induced oxidative stress are a standard model. Parameters include ALT/AST enzyme levels, lipid peroxidation (MDA assay), and cell viability (MTT assay). Comparative studies often use silymarin as a positive control .

Q. How do researchers standardize Goodyeroside A quantification in plant extracts?

HPLC-DAD or UPLC-MS with reference standards is preferred. Calibration curves using purified Goodyeroside A are essential for reproducibility. Method validation includes tests for linearity, precision, and recovery rates .

Advanced Research Questions

Q. What are the key challenges in achieving stereoselective synthesis of Goodyeroside A and its analogs?

The compound’s novel tricyclic skeleton requires multi-step synthesis with precise control of stereochemistry at C-3 and C-4. Strategies include chiral pool synthesis (using L-rhamnose as a precursor) and asymmetric catalysis. X-ray crystallography of intermediates (e.g., analog 5d) is critical for confirming absolute configuration .

Q. How do structural modifications (e.g., acetylation) impact Goodyeroside A’s bioactivity?

Fully acetylated derivatives (e.g., 5a) show enhanced hepatoprotective activity in vitro, likely due to improved membrane permeability. SAR studies indicate that hydroxyl groups at C-2 and C-6 are essential for NF-κB pathway inhibition, while glycosylation patterns influence bioavailability .

Q. What experimental designs resolve contradictions in reported anti-inflammatory mechanisms of Goodyeroside A?

Discrepancies in NF-κB inhibition vs. COX-2 suppression can be addressed by:

Q. How do researchers validate Goodyeroside A’s in vivo efficacy while minimizing model-specific biases?

Use multiple rodent models (e.g., CCl₄-induced liver fibrosis, LPS/D-GalN-induced acute injury) with histopathology and serum biomarker analysis. Cross-validation with omics approaches (transcriptomics/proteomics) identifies conserved molecular targets .

Methodological and Analytical Questions

Q. What strategies optimize yield in Goodyeroside A’s total synthesis?

Key steps include:

Q. How do researchers distinguish Goodyeroside A from its epimer, kinsenoside, in mixed samples?

Chiral HPLC with a β-cyclodextrin column or NMR-based stereochemical analysis (e.g., NOESY for spatial configuration) are reliable. Comparative bioactivity assays (e.g., hepatocyte protection) further differentiate their pharmacological profiles .

Q. What statistical approaches are recommended for analyzing dose-dependent hepatoprotective effects?

Nonlinear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests (Tukey’s HSD) are standard. For omics data, pathway enrichment analysis (KEGG/GO) contextualizes mechanistic insights .

Critical Research Gaps

Q. What underexplored mechanisms could explain Goodyeroside A’s dual hepatoprotective and anti-inflammatory effects?

Potential targets include Nrf2/ARE signaling for antioxidant responses and crosstalk between Kupffer cells and hepatocytes. Single-cell RNA sequencing of liver tissues post-treatment could elucidate cell-type-specific effects .

Q. How can researchers address bioavailability limitations in preclinical studies?

Nanoformulations (e.g., liposomes) or prodrug strategies (e.g., glycoside hydrolysis optimization) may enhance solubility. Pharmacokinetic studies with LC-MS/MS quantification in plasma and liver tissues are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.